molecular formula C27H24N4O2 B2454679 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251625-34-9

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2454679
CAS No.: 1251625-34-9
M. Wt: 436.515
InChI Key: SYRVUXATKRNYHF-UHFFFAOYSA-N
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Description

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that finds applications in various scientific fields due to its unique chemical structure. It consists of a phthalazinone core attached to a morpholine ring and a trifluoromethylphenylacetamide group, which grants it diverse reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can be achieved through multiple steps. One common approach involves the condensation of 4-morpholin-4-yl-2-hydrazinylphthalazin-1(2H)-one with 4-(trifluoromethyl)benzylamine under appropriate conditions. Reaction conditions usually involve solvents like ethanol or acetonitrile and may require heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial context, the compound might be synthesized using batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts is crucial to maximize yield and minimize costs. Solvent recovery and purification steps are also integral to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: : The presence of a phthalazinone moiety allows for oxidation reactions.

  • Reduction: : Reduction reactions can occur on various nitrogen-containing parts of the molecule.

  • Substitution: : The acetamide and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

  • Substitution: : Halogenated solvents or bases like sodium hydroxide or potassium carbonate.

Major Products

The products of these reactions depend on the conditions and reagents used. Oxidation may produce quinones, while reduction could yield amines. Substitution reactions might introduce various functional groups onto the core structure, enhancing its reactivity.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is utilized as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biology, its derivatives might be explored for bioactive properties, such as acting as enzyme inhibitors or receptor ligands.

Medicine

In the medical field, the compound could be investigated for potential therapeutic uses, given its structural complexity and ability to interact with various biological targets.

Industry

Industrial applications may include its use in the formulation of specialized chemicals or materials with unique properties, such as resistance to oxidation or specific binding affinities.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors, affecting their function. The phthalazinone core might bind to active sites, while the morpholine and acetamide groups could enhance binding affinity or specificity. This multi-faceted interaction with biological pathways underscores its potential in therapeutic contexts.

Comparison with Similar Compounds

Similar compounds include other phthalazinone derivatives or molecules featuring trifluoromethylphenylacetamide groups. For example, phthalazinone derivatives are known for their biological activities, such as anti-inflammatory or anti-cancer properties. The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability, making compounds like 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide unique due to its combined structural elements.

Some similar compounds include:

  • 4-morpholino-1-oxo-phthalazin-2-yl derivatives

  • N-(4-trifluoromethylphenyl)acetamide analogs

Hope this deep dive into this compound sparks some new ideas or research directions for you! What do you find most intriguing about this compound?

Properties

CAS No.

1251625-34-9

Molecular Formula

C27H24N4O2

Molecular Weight

436.515

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32)

InChI Key

SYRVUXATKRNYHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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